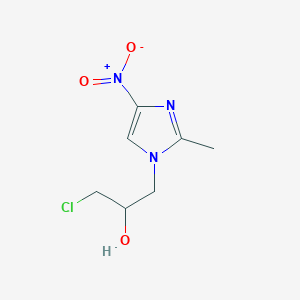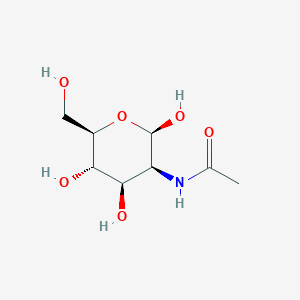
1-(3-氯-2-羟丙基)-2-甲基-4-硝基咪唑
描述
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, also known as 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, is a useful research compound. Its molecular formula is C7H10ClN3O3 and its molecular weight is 219.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药典参考标准的合成
奥硝唑异构体(杂质): 用于合成药典参考标准 (PhRSs)。这些标准对于确保含有奥硝唑药物的质量和安全性至关重要,因为它们提供了仿制药测试结果的可比性 . 奥硝唑的杂质谱,包括其异构体,已进行研究以建立 PhRSs,而这些标准在药典中未有描述 .
色谱固定相
该化合物的反应性氯烷基官能团使其成为合成色谱固定相的有希望的候选物。 这些固定相用于色谱法分离化学混合物,该化合物的反应性允许连接各种官能团,这些官能团可以与不同的分析物相互作用 .
离子交换树脂
奥硝唑异构体(杂质): 可用于合成离子交换树脂。这些树脂广泛应用于水净化、化学分析和催化。 该化合物中的氯烷基基团为离子交换基团的连接提供了反应位点 .
药物降解研究
该化合物是奥硝唑(一种抗生素)的已知降解产物。它用于研究以了解奥硝唑在不同条件下的分解,例如不同的 pH 值和添加剂的存在。 这项研究对于预测基于奥硝唑药物的稳定性和保质期至关重要 .
用于分离科学的反应性整体材料
该化合物被提议作为制备分离科学中整体固定相的起始材料。 这些整体材料可以针对特定的分离进行定制,并提供设计新型色谱材料的灵活性 .
亲水性微球的合成
由于其羟基和反应性氯丙基部分,奥硝唑异构体(杂质) 用于合成亲水性微球。 这些微球在药物递送系统中具有应用,它们可以被改性以以受控速率释放药物 .
作用机制
Target of Action
Similar compounds are known to interact with various cellular structures and enzymes, affecting their function and leading to the desired therapeutic effects .
Mode of Action
This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, contributing to their therapeutic action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ornidazole Isomer . These factors can include pH, temperature, and the presence of other compounds, among others .
These effects contribute to their therapeutic action and are influenced by various environmental factors .
属性
IUPAC Name |
1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFLTWHMNZZBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932264 | |
| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14419-11-5 | |
| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14419-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, and what was the rationale behind these changes?
A1: The research paper [] describes the synthesis of amine and phenoxy derivatives of 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole. These derivatives were created by reacting the parent compound with various amines and phenols.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)



![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)




cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)


